A Technical Guide to the Physicochemical Characterization of 2-(m-Chlorophenyl)thiazolidine
A Technical Guide to the Physicochemical Characterization of 2-(m-Chlorophenyl)thiazolidine
Abstract
The thiazolidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique structural and electronic properties allow for diverse biological activities, ranging from antimicrobial to anticancer effects.[2][3] This guide provides an in-depth technical overview of the essential physicochemical properties of a specific analog, 2-(m-Chlorophenyl)thiazolidine. Directed at researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It synthesizes known information for the compound and its close analogs, explains the profound impact of each property on drug behavior, and provides validated, step-by-step experimental protocols for their determination. Our objective is to equip scientists with the foundational knowledge and practical methodologies required to fully characterize this and similar molecules, thereby accelerating the drug discovery and development process.
Introduction and Molecular Identity
Thiazolidine and its derivatives are fundamental building blocks in the synthesis of biologically active compounds.[1] The five-membered ring containing both sulfur and nitrogen atoms provides a versatile template for chemical modification, influencing properties like receptor binding, metabolic stability, and bioavailability. The subject of this guide, 2-(m-Chlorophenyl)thiazolidine, incorporates a meta-substituted chlorophenyl group at the C2 position. This substitution is critical, as the chlorine atom's electronegativity and steric bulk can significantly modulate the molecule's interaction with biological targets and its overall physicochemical profile.
A precise understanding of these properties is not merely academic; it is the bedrock of rational drug design, enabling predictions of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Figure 1: Molecular Structure of 2-(m-Chlorophenyl)thiazolidine.
Core Physicochemical Properties
This section details the most critical physicochemical parameters for 2-(m-Chlorophenyl)thiazolidine. For each property, we discuss its relevance in a drug development context and provide a robust protocol for its experimental determination.
Molecular Formula and Weight
These fundamental properties are the starting point for all analytical and stoichiometric calculations. They are determined directly from the chemical structure.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNS | PubChem CID 108528[4] |
| Molecular Weight | 199.70 g/mol | Calculated |
| Monoisotopic Mass | 199.02225 Da | PubChemLite[5] |
Expert Insight: While molecular weight is a simple calculation, the monoisotopic mass is crucial for high-resolution mass spectrometry (HRMS), which is the gold standard for confirming elemental composition during chemical synthesis.
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a key determinant of its ADME properties. It governs membrane permeability, plasma protein binding, and volume of distribution. The partition coefficient (LogP) is the most common measure.
| Parameter | Value | Method | Source |
| XlogP (Predicted) | 2.1 | Computational | PubChemLite (for p-chloro isomer)[5] |
Causality Behind Experimental Choice: While computational models provide a useful starting point, they may not accurately capture all intramolecular interactions that influence lipophilicity. Therefore, experimental determination is essential for lead optimization. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is chosen for its high throughput, reproducibility, and minimal sample consumption compared to the traditional shake-flask method.
Experimental Protocol: LogP Determination by RP-HPLC
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System Preparation: Use a C18 column equilibrated with a mobile phase of acetonitrile and water. Ensure the system is stable with a consistent baseline.
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Standard Selection: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the test compound (e.g., uracil, toluene, naphthalene).
-
Sample Preparation: Dissolve 2-(m-Chlorophenyl)thiazolidine in the mobile phase to a final concentration of ~1 mg/mL.
-
Chromatographic Run: Inject the standards and the test sample. Elute using an isocratic mobile phase composition (e.g., 50:50 acetonitrile:water). Record the retention time (t_R) for each compound. The retention time of an unretained compound (t_0) is typically determined using uracil.
-
Calculation:
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.
-
Plot log(k) for the standards against their known LogP values.
-
Perform a linear regression on the standard curve.
-
Using the log(k) value of 2-(m-Chlorophenyl)thiazolidine, interpolate its LogP from the regression equation.
-
-
System Validation: The correlation coefficient (r²) of the standard curve should be >0.98 for the results to be considered valid.
Aqueous Solubility
Solubility is a critical gatekeeper for oral bioavailability. A compound must dissolve in the gastrointestinal fluid to be absorbed. Poor aqueous solubility is a leading cause of failure in drug development. For thiazolidine derivatives, solubility can vary widely based on substituents.[6]
Causality Behind Experimental Choice: The shake-flask method is the definitive "gold standard" for solubility determination due to its direct measurement of a saturated solution at equilibrium. This provides the most thermodynamically relevant and reliable data for regulatory submissions and biopharmaceutical modeling.
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
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Sample Preparation: Add an excess amount of solid 2-(m-Chlorophenyl)thiazolidine to a series of vials containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
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Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
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Quantification: Carefully remove an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC with a standard calibration curve.
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Validation: The presence of remaining solid in the vial after equilibration is essential to confirm that a saturated solution was achieved. The experiment should be run in triplicate to ensure reproducibility.
Ionization Constant (pKa)
The pKa dictates the extent of a molecule's ionization at a given pH. This is paramount, as the ionization state affects solubility, permeability, and receptor binding. The thiazolidine ring contains a secondary amine, which is basic and will be protonated at low pH.[7]
Causality Behind Experimental Choice: Potentiometric titration is a robust and direct method for determining the pKa. It relies on a fundamental physicochemical principle—the change in pH upon addition of a titrant—making it a self-validating and highly reliable technique.
Experimental Protocol: pKa Determination by Potentiometric Titration
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Sample Preparation: Accurately weigh and dissolve a sample of 2-(m-Chlorophenyl)thiazolidine in a co-solvent system (e.g., methanol/water) to ensure solubility across the titration range.
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Titration Setup: Use a calibrated pH meter with a precision electrode. Place the sample solution in a jacketed beaker to maintain a constant temperature (25°C).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition.
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Data Analysis:
-
Plot the pH versus the volume of titrant added.
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Calculate the first derivative (dpH/dV) of the titration curve. The peak of the first derivative curve corresponds to the equivalence point.
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The pKa is the pH value at the half-equivalence point (i.e., when half of the base has been neutralized).
-
-
Validation: The titration curve should be sigmoidal and well-defined. The experiment should be repeated to ensure the pKa value is consistent within ±0.1 pH units.
Spectroscopic and Analytical Characterization Workflow
Confirming the identity and purity of a synthesized compound is non-negotiable. A multi-technique approach ensures a comprehensive and validated structural assignment. The workflow below represents a self-validating system where each step provides complementary information to build a complete analytical picture.
Figure 2: A validated workflow for the synthesis and characterization of thiazolidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
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¹H NMR: Expected signals would include multiplets for the aromatic protons of the m-chlorophenyl ring, a singlet or multiplet for the proton at the C2 position, and distinct signals for the two sets of diastereotopic methylene protons (C4 and C5) of the thiazolidine ring. The N-H proton may appear as a broad singlet.[8]
-
¹³C NMR: The spectrum would confirm the number of unique carbon atoms. Key signals would include those for the aromatic carbons, the C2 carbon (aminal carbon), and the C4 and C5 methylene carbons of the thiazolidine ring.[2]
Infrared (IR) Spectroscopy
IR spectroscopy provides rapid confirmation of key functional groups.
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N-H Stretch: A moderate absorption is expected around 3200-3300 cm⁻¹.[9]
-
Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Signals appear just below 3000 cm⁻¹.
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C-N Stretch: Expected in the 1150-1250 cm⁻¹ region.
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C-S Stretch: A weaker absorption is expected in the 600-800 cm⁻¹ range.
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C-Cl Stretch: A strong band is expected in the 700-800 cm⁻¹ region.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation data, which offers clues about the molecule's structure and stability.
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Electrospray Ionization (ESI): In positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement (typically to four decimal places), allowing for the unambiguous determination of the elemental formula (C₉H₁₀ClNS), which is a critical criterion for publication and patenting.[8]
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